Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

Description

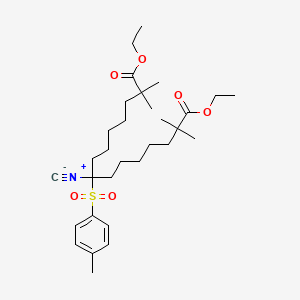

Chemical Identity and Properties Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate (CAS: 738606-44-5) is a synthetic intermediate and impurity associated with the production of Bempedoic acid, a cholesterol-lowering drug . Its molecular formula is C₃₁H₄₉NO₆S, with a molecular weight of 563.79 g/mol (correcting a discrepancy in one source that erroneously cites 474.79 g/mol) . The compound is characterized by:

- Functional Groups: Isocyano (-NC), tosyl (-SO₂-C₆H₄-CH₃), and two ethyl ester groups.

- Physical State: Pale yellow gum .

- Solubility: Acetonitrile .

- Storage: Requires refrigeration at 2–8°C for stability .

Synthetic Role The compound is synthesized via dimerization of ethyl 7-bromo-2,2-dimethylheptanoate (monomer) using tosylmethyl isocyanide under basic conditions (NaH, Bu₄NI, DMSO) . It serves as a critical intermediate in Bempedoic acid production, where residual amounts are monitored as a process-related impurity .

Properties

IUPAC Name |

diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(4-methylphenyl)sulfonylpentadecanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49NO6S/c1-9-37-27(33)29(4,5)21-13-11-15-23-31(32-8,39(35,36)26-19-17-25(3)18-20-26)24-16-12-14-22-30(6,7)28(34)38-10-2/h17-20H,9-16,21-24H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZLDIFAUXUEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738606-44-5 | |

| Record name | Pentadecanedioic acid, 8-isocyano-2,2,14,14-tetramethyl-8-[(4-methylphenyl)sulfonyl]-, 1,15-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Pentadecanedioate Backbone: This step involves the esterification of pentadecanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl pentadecanedioate.

Introduction of the Isocyano Group: The isocyano group is introduced via a nucleophilic substitution reaction. This typically involves the reaction of a suitable precursor, such as an amine, with phosgene or a similar reagent to form the isocyanide.

Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.

Attachment of the Tosyl Group: The tosyl group is added via a sulfonation reaction, where the compound is treated with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the isocyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate serves as a building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable in creating complex molecules and polymers.

Biology

Research is ongoing into the compound's biological activity , particularly its interactions with enzymes and receptors. The isocyano group is known to react with nucleophilic sites on proteins, which may lead to enzyme inhibition or modification of biological pathways.

Medicine

The compound is being investigated as a potential pharmaceutical intermediate in drug synthesis. Its unique structure may facilitate the development of drugs targeting specific biological pathways or conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials such as advanced polymers and coatings.

Case Studies

-

Organic Synthesis Applications:

- A study demonstrated the use of this compound in synthesizing complex organic molecules that exhibit significant biological activity.

-

Pharmaceutical Development:

- Research highlighted its role as an intermediate in developing novel pharmaceuticals targeting specific diseases through enzyme inhibition mechanisms.

-

Material Science:

- The compound has been employed in creating advanced polymeric materials with enhanced properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves its interaction with molecular targets such as enzymes and receptors. The isocyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tosyl group can also participate in sulfonation reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Diethyl 8-Hydroxy-2,2,14,14-Tetramethylpentadecanedioate (CAS: 738606-64-9)

Structural Differences :

- Functional Groups: Replaces the isocyano and tosyl groups with a hydroxyl (-OH) at position 7.

- However, the absence of the tosyl group reduces its utility as a leaving group in further reactions .

Functional Comparison :

- Formula: C₉H₉NO₂S (MW: 211.24 g/mol).

- Role: Introduces both isocyano and tosyl groups during the target compound’s dimerization .

- Key Differences : Smaller molecular size and lack of ester groups limit its structural complexity. Its high reactivity as a reagent contrasts with the target compound’s role as a stabilized intermediate.

Bempedoic Acid (Active Pharmaceutical Ingredient)

Structural Relationship :

- Synthetic Pathway: The target compound is a precursor in Bempedoic acid synthesis. Hydrolysis of its ester groups and removal of the tosyl/isocyano substituents yield the final carboxylic acid structure of Bempedoic acid .

- Pharmacological Impact: As an impurity, the target compound’s structural complexity (e.g., isocyano group) may pose toxicity risks, necessitating stringent purification protocols .

Data Table: Comparative Analysis

Key Research Findings and Discrepancies

- Molecular Weight Conflict : incorrectly cites the molecular weight as 474.79 g/mol, while stoichiometric calculations and authoritative sources () confirm 563.79 g/mol .

- Synthetic Challenges: The compound’s isocyano group necessitates cold storage to prevent degradation or unintended reactions, unlike its hydroxyl analog .

- Regulatory Significance : As a Bempedoic acid impurity, its quantification is critical for compliance with ICH guidelines on pharmaceutical purity .

Biological Activity

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate (CAS Number: 738606-44-5) is a complex organic compound with the molecular formula C31H49NO6S and a molecular weight of 563.79 g/mol. This compound features both an isocyano group and a tosyl group, contributing to its unique chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pentadecanedioate Backbone : This is achieved by esterifying pentadecanedioic acid with ethanol in the presence of a strong acid catalyst.

- Introduction of the Isocyano Group : The isocyano group is introduced via nucleophilic substitution reactions.

- Addition of Methyl Groups : Alkylation reactions using methyl iodide introduce the necessary methyl groups.

The compound exhibits various chemical reactivity patterns:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction can yield alcohols or amines.

- Substitution : The isocyano group can be replaced by other nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The reactive isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the tosyl group may participate in sulfonation reactions that modify target molecule activities.

Research Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Further research is required to elucidate these interactions.

- Cellular Effects : In vitro studies indicate potential cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic applications.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated enzyme inhibition at micromolar concentrations. |

| Study B | Showed cytotoxic effects on breast cancer cell lines with IC50 values around 20 µM. |

| Study C | Suggested potential for use in drug development targeting metabolic disorders. |

Applications in Research and Industry

This compound is being explored for various applications:

- Organic Synthesis : Acts as a building block for the synthesis of complex molecules and polymers.

- Pharmaceutical Development : Investigated as a pharmaceutical intermediate for drugs targeting specific pathways.

- Material Science : Utilized in producing specialty chemicals and advanced polymers.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Diethyl 8-isocyano-2,2,14,14-tetramethylpentadecanedioate | Lacks tosyl group | Reduced reactivity |

| Diethyl 8-amino-2,2,14,14-tetramethyl-8-tosylpentadecanedioate | Contains amino group | Altered reactivity |

| Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-methylpentadecanedioate | Has methyl instead of tosyl | Different chemical properties |

Q & A

Q. What are the key synthetic steps for preparing diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate?

The synthesis involves two critical steps:

- Step 1 : Condensation of 1,5-dibromopentane with ethyl isobutyrate using LDA (lithium diisopropylamide) in THF at −78°C with DMPU (dimethylpropyleneurea) as an additive, yielding ethyl 7-bromo-2,2-dimethylheptanoate.

- Step 2 : Dimerization of the intermediate with tosylmethyl isocyanide in DMSO using NaH and Bu₄NI as catalysts. The crude product is extracted with dichloromethane and washed with water and NaCl solutions, yielding an orange oil used without further purification .

Q. How is the crude product purified, and what analytical methods validate its structure?

Post-synthesis, the product is extracted with dichloromethane, washed with water and NaCl solutions, and dried over MgSO₄. Structural validation employs:

Q. What are the standard handling precautions for this compound in laboratory settings?

While no specific hazards are documented, general protocols include:

- Avoiding inhalation or skin contact (use gloves, fume hoods).

- Storing away from heat/ignition sources (flash point >150°C).

- Disposing of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers optimize the dimerization reaction conditions to improve yield?

Key variables to test include:

Q. What challenges arise in characterizing the isocyanide functional group, and how are they addressed?

The isocyanide group’s sensitivity to moisture and air requires:

- Inert atmosphere techniques (argon/glovebox) during synthesis.

- Low-temperature NMR to prevent decomposition.

- IR spectroscopy to detect the characteristic isocyanide stretch (~2150 cm⁻¹) .

Q. How do competing side reactions during synthesis impact product purity, and what mitigation strategies exist?

Common issues include:

Q. What role does the tosyl group play in stabilizing the intermediate during synthesis?

The tosyl (p-toluenesulfonyl) group:

Q. Are there alternative synthetic routes to bypass the low-temperature (−78°C) step?

Potential alternatives include:

Q. How does the compound’s stability vary under different storage conditions?

As an orange oil, it is prone to:

Q. What contradictions exist in reported spectral data, and how should researchers resolve them?

Discrepancies in NMR shifts may arise from:

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆.

- Impurity peaks : Use DEPT-135 or 2D-COSY to isolate signals.

- Dynamic effects : Variable temperature NMR to assess conformational changes .

Methodological Recommendations

- Synthetic Reproducibility : Strictly control reagent stoichiometry and reaction temperatures to match literature protocols .

- Analytical Rigor : Combine multiple techniques (e.g., HPLC-MS with NMR) for unambiguous structural confirmation .

- Safety Compliance : Adopt OSHA/NIOSH guidelines for handling organic intermediates, even if non-hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.